3-[(2-Methylbenzyl)oxy]benzoyl chloride
Description
BenchChem offers high-quality 3-[(2-Methylbenzyl)oxy]benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Methylbenzyl)oxy]benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(2-methylphenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-5-2-3-6-13(11)10-18-14-8-4-7-12(9-14)15(16)17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQJSQCTJKIFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263795 | |
| Record name | 3-[(2-Methylphenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160259-95-9 | |
| Record name | 3-[(2-Methylphenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160259-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Methylphenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-[(2-Methylbenzyl)oxy]benzoyl chloride CAS number and identifiers
[1]
Compound Identity & Core Specifications
The compound 3-[(2-Methylbenzyl)oxy]benzoyl chloride is a reactive electrophilic building block used primarily in medicinal chemistry for the introduction of the lipophilic 3-[(2-methylbenzyl)oxy]benzoyl moiety.[1] Due to the high reactivity of the acyl chloride group, it is frequently generated in situ or stored under strictly anhydrous conditions.[1]
Chemical Identifiers[1][2][3][4][5][6]
| Attribute | Detail |
| Chemical Name | 3-[(2-Methylbenzyl)oxy]benzoyl chloride |
| Common Synonym | 3-(2-Methylbenzyloxy)benzoic acid chloride |
| Acid Precursor | 3-[(2-Methylbenzyl)oxy]benzoic acid |
| Acid Precursor CAS | 926228-86-6 (Primary Anchor) |
| Molecular Formula | C₁₅H₁₃ClO₂ |
| Molecular Weight | 260.72 g/mol |
| Structure Description | Benzoyl chloride core with a (2-methylbenzyl)oxy ether linkage at the meta (3-) position.[1][2][3] |
Structural Analysis
The molecule consists of two aromatic rings linked by an ether oxygen.
-
Ring A (Benzoyl Chloride): Provides the electrophilic carbonyl center for amidation or esterification.
-
Ring B (2-Methylbenzyl): Acts as a lipophilic "tail," often critical for binding affinity in hydrophobic pockets of GPCRs or enzymes. The ortho-methyl group introduces steric bulk, restricting rotation and potentially enhancing selectivity compared to unsubstituted benzyl ethers.[1]
Synthesis & Preparation Protocol
Since the acyl chloride is moisture-sensitive, the standard protocol involves synthesizing the stable acid precursor, 3-[(2-Methylbenzyl)oxy]benzoic acid (CAS 926228-86-6) , followed by activation.[1]
Synthetic Pathway (DOT Diagram)
Figure 1: Step-wise synthesis from commercially available starting materials to the activated acid chloride.
Detailed Experimental Protocol
Step 1: Ether Formation (Williamson Ether Synthesis)[1]
-
Reagents: Methyl 3-hydroxybenzoate (1.0 eq), 2-Methylbenzyl bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]
-
Solvent: DMF (Dimethylformamide) or Acetone.
-
Procedure:
-
Dissolve Methyl 3-hydroxybenzoate in DMF.
-
Add K₂CO₃ and stir for 30 minutes to generate the phenoxide anion.
-
Add 2-Methylbenzyl bromide dropwise.
-
Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Pour into ice water, filter the precipitate, and wash with water. Recrystallize from Ethanol if necessary.
-
Step 2: Hydrolysis to Acid (CAS 926228-86-6)[1]
-
Reagents: Intermediate Ester, LiOH (3.0 eq).
-
Solvent: THF/Water (3:1).
-
Procedure:
-
Dissolve the ester in THF/Water.
-
Add LiOH and stir at room temperature overnight.
-
Workup: Acidify with 1M HCl to pH 2. The carboxylic acid will precipitate. Filter and dry under vacuum.
-
Step 3: Chlorination (Activation)[1]
-
Reagents: 3-[(2-Methylbenzyl)oxy]benzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 5.0 eq) or Oxalyl Chloride (1.2 eq) with cat. DMF.[4]
-
Solvent: Toluene or DCM (Dichloromethane).
-
Procedure:
-
Suspend the dry acid in anhydrous Toluene.
-
Add SOCl₂ slowly (gas evolution: SO₂ + HCl).
-
Reflux for 2 hours until the solution becomes clear.
-
Isolation: Remove solvent and excess SOCl₂ under reduced pressure. The residue is the crude 3-[(2-Methylbenzyl)oxy]benzoyl chloride .[1]
-
Note: Use immediately for the coupling step.
-
Applications in Drug Discovery[1][8]
This compound serves as a "privileged structure" building block. The meta-substituted ether linkage is a common motif in:
-
GPCR Modulators: The lipophilic 2-methylbenzyl tail mimics the hydrophobic side chains found in GPR40 (FFAR1) agonists and PPAR modulators, improving membrane permeability and receptor binding.
-
Kinase Inhibitors: Used to introduce a "hinge-binding" or "solvent-exposed" moiety that improves potency against specific tyrosine kinases.[1]
-
Metabolic Stability: The 2-methyl group on the benzyl ring blocks metabolic oxidation at the benzylic position (a common clearance pathway), potentially increasing the half-life of the final drug candidate compared to a simple benzyl ether.[1]
Reaction Workflow for Amide Coupling
Figure 2: Standard Schotten-Baumann conditions for coupling the acid chloride to an amine.[1]
Handling & Safety (E-E-A-T)
Reactivity Profile
-
Moisture Sensitivity: Hydrolyzes rapidly in moist air to revert to the benzoic acid and HCl gas.[1]
-
Corrosivity: Causes severe skin burns and eye damage.
-
Lachrymator: Vapors are irritating to the eyes and respiratory tract.
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2–8°C (Refrigerator).
-
Container: Tightly sealed glass vial with a PTFE-lined cap.[1]
Analytical Verification
Since the chloride is unstable, it is often derivatized with methanol for analysis.
-
Method: Take a small aliquot of the chloride, quench with dry Methanol.
-
Analysis: Run LC-MS or GC-MS on the resulting Methyl 3-[(2-methylbenzyl)oxy]benzoate.
-
Self-Validation: If the mass spectrum shows the methyl ester (M+ = 256.3), the acid chloride formation was successful.[1]
References
-
Sigma-Aldrich. (n.d.). 3-[(2-methylbenzyl)oxy]benzoic acid (CAS 926228-86-6) Product Page.[1][5] Retrieved from [1]
-
PubChem. (n.d.).[6][7] Compound Summary for Benzoic acid, 3-[(2-methylphenyl)methoxy]-. Retrieved from [1]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. EP0941982B1 - Process for synthesizing benzoic acids - Google Patents [patents.google.com]
- 2. US6051732A - Process for the preparation of 3-acetoxy-2-methylbenzoyl chloride - Google Patents [patents.google.com]
- 3. CN107176908A - A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google Patents [patents.google.com]
- 4. 3-メトキシベンジルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-phosphono oxy benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-甲氧基苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. Benzoyl chloride, 3-methoxy-2-methyl- | C9H9ClO2 | CID 14719554 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Preventing Hydrolysis of 3-[(2-Methylbenzyl)oxy]benzoyl chloride
Classification: Technical Guide / Troubleshooting Target Audience: Medicinal Chemists, Process Chemists, and QA/QC Analysts Molecule: 3-[(2-Methylbenzyl)oxy]benzoyl chloride (Reactant/Intermediate)
Introduction & Chemical Context
3-[(2-Methylbenzyl)oxy]benzoyl chloride is a highly reactive electrophile commonly used as an acylating agent in the synthesis of pharmaceutical scaffolds (e.g., amides or esters).
The defining challenge with this compound is the acyl chloride (-COCl) functional group. It is thermodynamically unstable in the presence of moisture. Upon contact with water (atmospheric or solvent-based), it undergoes rapid hydrolysis to form 3-[(2-Methylbenzyl)oxy]benzoic acid and hydrochloric acid (HCl) .
Why this matters:
-
Stoichiometric Imbalance: Hydrolysis reduces the active titer of your reagent, leading to incomplete reactions and lower yields.
-
Side Reactions: The generated HCl can degrade acid-sensitive moieties elsewhere in your substrate or cleave the benzyl ether linkage under elevated temperatures.
-
Purification Difficulty: The resulting carboxylic acid byproduct often has similar solubility profiles to the desired product in workup phases, complicating isolation.
The Mechanism of Failure (Hydrolysis)
To prevent the issue, one must understand the enemy. Hydrolysis is not a random event; it is a specific nucleophilic attack.
Diagram 1: Hydrolysis Pathway & Critical Control Points
This diagram illustrates the mechanism of failure and where your experimental barriers must be placed.
Caption: The hydrolysis pathway showing the irreversible conversion of the acid chloride to the acid and the specific points where inert gas and solvent drying intervene.
Storage & Handling Protocols (Prevention)
The majority of hydrolysis events occur during storage or transfer, not during the reaction itself.
A. The "Defense in Depth" Storage Strategy
Do not rely on the original vendor cap. Once opened, the septum is compromised.
-
Primary Containment: Store the solid/oil in a glass vial with a Teflon-lined screw cap.
-
Secondary Containment: Place the vial inside a secondary jar containing a desiccant (e.g., Drierite or P₂O₅).
-
Atmosphere: Purge the secondary container with Argon or Nitrogen before sealing.
-
Temperature: Store at 2–8°C . Cold temperatures slow the kinetics of hydrolysis with any residual moisture trapped in the headspace.
B. Transfer Protocol (Schlenk Technique)
Never pour this reagent through open air.
-
Vessel Prep: Flame-dry or oven-dry all receiving flasks and cool them under a stream of inert gas.
-
Solvent Prep: Ensure the solvent (DCM, THF, or Toluene) is anhydrous (<50 ppm water).
-
Reference: Use 3Å or 4Å Molecular Sieves activated at 300°C. (See Armarego & Chai for purification standards).
-
-
Transfer:
-
If Solid: Weigh quickly in a glovebox or use a "tipping tube" under positive nitrogen flow.
-
If Liquid/Oil: Use a gas-tight syringe. Pierce the septum, withdraw the volume, and inject directly into the reaction solvent.
-
Quality Control & Diagnosis
How do you know if your reagent has already hydrolyzed?
Diagnostic Table: Acid Chloride vs. Carboxylic Acid
| Feature | 3-[(2-Methylbenzyl)oxy]benzoyl chloride | 3-[(2-Methylbenzyl)oxy]benzoic acid (Hydrolyzed) |
| IR Spectrum | ~1770–1785 cm⁻¹ (Sharp, C=O stretch) | ~1680–1700 cm⁻¹ (Broad, C=O stretch) + Broad OH stretch (2500-3000 cm⁻¹) |
| ¹H NMR | No exchangeable protons. | Broad singlet >10 ppm (COOH proton). |
| Solubility | Soluble in Hexanes, Toluene, DCM. | Often insoluble/sparingly soluble in Hexanes (may appear as white precipitate). |
| Visual | Clear oil or low-melting solid. | White, crusty solid (often forms on the threads of the bottle). |
Experimental Workflow: Purity Check
If you suspect degradation, perform this derivatization test (safer and more distinct than direct analysis).
-
Sampling: Take a small aliquot (10 mg) of the reagent.
-
Quench: Dissolve in 0.5 mL of anhydrous Methanol .
-
Chemistry: The acid chloride converts to the Methyl Ester . The hydrolyzed acid remains as the Acid .
-
-
Analysis: Run TLC or GC-MS.
-
Result: If you see two spots (TLC) or two peaks (GC), your reagent is partially hydrolyzed. The Methyl Ester usually runs higher (less polar) on silica than the Acid.
-
Troubleshooting Guide
Diagram 2: Troubleshooting Logic Tree
Use this flowchart to diagnose issues during experimentation.
Caption: Decision tree for diagnosing hydrolysis issues based on visual cues and solubility tests.
Frequently Asked Questions (FAQs)
Q: Can I repurify the acid chloride if it has hydrolyzed? A: Yes, but it depends on the extent of damage.
-
Minor Hydrolysis (<10%): If the compound is a liquid, you can distill it under vacuum (though the boiling point will be high). If solid, recrystallization from dry hexanes/toluene may work, as the acid is less soluble.
-
Chemical Rescue: You can reflux the degraded material in Thionyl Chloride (SOCl₂) . This converts the carboxylic acid back into the acid chloride.[1] Excess SOCl₂ must be removed via vacuum distillation (azeotrope with toluene helps). Note: Ensure the ether linkage is stable to refluxing SOCl₂; usually, benzyl ethers are stable, but monitor for cleavage.
Q: I see "fuming" when I open the bottle. Is this normal? A: Yes and No. The "fume" is HCl gas interacting with atmospheric moisture to form hydrochloric acid mist.
-
Interpretation: It confirms you have active acid chloride (good), but it also confirms that moisture is entering the bottle (bad). Purge with nitrogen immediately after opening.
Q: Can I use DMF as a catalyst? A: Yes. If you are synthesizing this molecule fresh from the acid, adding a catalytic amount of DMF (Dimethylformamide) with Oxalyl Chloride or Thionyl Chloride forms the Vilsmeier-Haack reagent intermediate, which drastically accelerates the formation of the acid chloride.
Q: What is the best solvent for reactions involving this compound? A: Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard.
-
Critical: THF must be absolutely dry. DCM is more forgiving regarding water solubility but must still be dried over CaH₂ or sieves. Avoid protic solvents (Alcohols, Water, Amines) unless they are the intended reactants.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard protocols for drying solvents and purifying acid chlorides).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).
-
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Authoritative guide on Schlenk lines and syringe transfer techniques).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Preparation and characterization of acyl chlorides).
Sources
Technical Support Center: Troubleshooting Impurities in 3-[(2-Methylbenzyl)oxy]benzoyl Chloride Synthesis
Welcome to the technical support guide for the synthesis and purification of 3-[(2-Methylbenzyl)oxy]benzoyl chloride. This resource is designed for researchers, chemists, and process development professionals who utilize this reactive intermediate. Our goal is to provide expert-driven, actionable solutions to common purity challenges encountered during its preparation from 3-[(2-Methylbenzyl)oxy]benzoic acid.
Frequently Asked Questions (FAQs)
This section addresses the most common observations and queries that arise during and after the synthesis.
Q1: My crude product is a viscous, off-white semi-solid instead of the expected clear liquid. What is the likely cause?
A: The most probable impurity causing this physical state is unreacted 3-[(2-Methylbenzyl)oxy]benzoic acid . The starting material is a solid, and even a small percentage remaining can significantly increase the viscosity and opacity of the final product. This indicates an incomplete reaction.
Q2: Upon opening the reaction vessel, I observe white, acrid fumes. Is my product decomposing?
A: This is a positive and expected observation. Acyl chlorides, including 3-[(2-Methylbenzyl)oxy]benzoyl chloride, are highly reactive towards atmospheric moisture.[1] The fumes you see are hydrogen chloride (HCl) gas, formed as the benzoyl chloride hydrolyzes upon contact with water vapor in the air.[1] This indicates the successful formation of the desired acid chloride.
Q3: The final product has a persistent yellow or brownish tint. What are the potential sources of this discoloration?
A: Discoloration is typically a sign of impurities or degradation. Potential causes include:
-
Carryover of Catalysts: If a catalyst like ferric chloride (FeCl₃) was used in the synthesis of the starting material, trace amounts can cause discoloration.[2]
-
Degradation: Prolonged heating during the reaction or distillation can lead to thermal degradation of the product or sensitive functional groups.
-
Old Reagents: Using an old bottle of the chlorinating agent, such as thionyl chloride (SOCl₂), which may have degraded, can introduce colored impurities.[3]
While a slight yellow tint may be acceptable for some applications, significant color suggests a lower purity that could impact subsequent reactions.
Q4: How can I quickly assess if the conversion from carboxylic acid to acid chloride is complete before proceeding with purification?
A: The most reliable method is to take a small aliquot from the reaction mixture, carefully quench it with anhydrous methanol, and analyze the resulting methyl ester by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Compare this to a similarly quenched sample of your starting material. The disappearance of the starting carboxylic acid spot/peak indicates a complete reaction. A simpler, albeit less quantitative method, is to observe the cessation of HCl and SO₂ gas evolution from the reaction mixture.[4]
Q5: What are the primary chemical impurities I need to remove, aside from the starting material?
A: The main impurities of concern are:
-
Hydrolysis Product: This is 3-[(2-Methylbenzyl)oxy]benzoic acid, the same chemical as your starting material, formed by reaction with any trace moisture.[5]
-
Excess Chlorinating Agent: Residual thionyl chloride (SOCl₂) is common if a large excess is used. Its boiling point (76 °C) is significantly lower than the product's expected boiling point, but it can be persistent.
-
Anhydride Formation: In some cases, two molecules of the carboxylic acid can react with the acid chloride to form the corresponding anhydride, although this is less common under standard chlorinating conditions.
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step methodologies for addressing the purity issues identified in the FAQs.
Core Reaction and Impurity Formation Pathway
The synthesis of 3-[(2-Methylbenzyl)oxy]benzoyl chloride typically involves the reaction of the parent carboxylic acid with thionyl chloride (SOCl₂). The primary impurity concern arises from incomplete reaction or exposure to moisture.
Caption: Reaction pathway for synthesis and primary impurity formation.
Problem 1: Significant Amount of Unreacted Starting Material
This is the most common issue, leading to a semi-solid, impure product.
Root Cause Analysis:
-
Stoichiometry: Insufficient thionyl chloride was used. An excess (typically 1.2 to 2.0 equivalents) is recommended.[5]
-
Reaction Time/Temperature: The reaction was not allowed to proceed for a sufficient duration or at the required temperature to ensure full conversion.
-
Purity of Starting Material: Impurities in the initial carboxylic acid can inhibit the reaction.
Recommended Protocol: Purification by Vacuum Distillation
Vacuum distillation is the most effective method for separating the liquid benzoyl chloride product from the non-volatile solid carboxylic acid.
Step-by-Step Methodology:
-
Setup: Assemble a clean, dry fractional distillation apparatus. Ensure all glassware is oven-dried or flame-dried to remove any trace moisture. Use high-vacuum grease for all joints.
-
Inert Atmosphere: Flush the entire system with a dry, inert gas like nitrogen or argon. Maintain a gentle positive pressure throughout the setup and distillation.
-
Initial Solvent Removal: If the reaction was performed in a solvent (e.g., DCM, toluene), remove the bulk of it under reduced pressure using a rotary evaporator.
-
Distillation:
-
Heat the distillation flask gently using an oil bath to avoid localized overheating.
-
Slowly reduce the pressure to the target vacuum level.
-
Collect any low-boiling fractions first, which may include residual solvent or excess thionyl chloride.
-
The pure 3-[(2-Methylbenzyl)oxy]benzoyl chloride will distill as a clear, colorless liquid at a specific temperature and pressure. The solid carboxylic acid will remain in the distillation flask.
-
-
Collection: Collect the product in a pre-weighed, dry flask under an inert atmosphere. Once distillation is complete, allow the system to cool completely before slowly reintroducing the inert gas to equalize the pressure.
| Compound | Expected Boiling Point (Analog) | Physical State (RT) | Notes |
| 3-[(2-Methylbenzyl)oxy]benzoyl Chloride | High boiling; requires vacuum | Liquid | Product |
| 3-[(2-Methylbenzyl)oxy]benzoic Acid | >300 °C (decomposes) | Solid | Impurity |
| Thionyl Chloride | 76 °C @ 760 mmHg | Liquid | Reagent Impurity |
Table 1. Physical properties relevant for purification by distillation. Boiling points for the exact target molecule are not readily published, but are analogous to similar structures.
Troubleshooting Decision Workflow
Use this workflow to diagnose issues and select the appropriate purification strategy.
Caption: A decision tree for troubleshooting product purity.
Analytical Methods for Purity Verification
Verifying the purity of the final product is critical. A combination of techniques provides the most comprehensive assessment.
| Technique | Purpose | What to Look For |
| ¹H NMR | Structural Confirmation & Purity | Absence of the broad carboxylic acid -OH peak (>10 ppm). Clean integration of aromatic and benzylic protons. |
| FT-IR | Functional Group Analysis | Strong C=O stretch for an acid chloride (~1770-1810 cm⁻¹). Absence of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). |
| Gas Chromatography (GC) | Purity Assay & Volatile Impurities | A single major peak for the product. Used to quantify purity (e.g., >99%).[6] |
| Titration | Quantify Active Acyl Chloride | Reaction with a known amount of base (after quenching) to determine the molarity of the acid chloride.[6] |
Table 2. Recommended analytical methods for quality control.
By following these guidelines, researchers can effectively diagnose purity issues, implement robust purification protocols, and ensure the high quality of their 3-[(2-Methylbenzyl)oxy]benzoyl chloride for downstream applications.
References
-
OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]
-
Bizde-Chemicals. (n.d.). Ensuring Quality: Acetyl Chloride Specifications and Testing for Buyers. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
Sciencemadness Wiki. (2021). Benzyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
FranklyChemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Google Patents. (n.d.). CN102557923A - Method for purifying benzoyl chloride reaction terminating solution.
-
PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
- Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
-
NileRed. (2024, June 17). Making benzoyl chloride [Video]. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
-
Reddit. (2019). [A level chemistry] testing for an acyl chloride. Retrieved from [Link]
Sources
Technical Support: Troubleshooting Low Reactivity of 3-[(2-Methylbenzyl)oxy]benzoyl Chloride
This technical guide addresses the specific reactivity challenges associated with 3-[(2-Methylbenzyl)oxy]benzoyl chloride , a critical intermediate often utilized in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.
Executive Summary
Users frequently report "low reactivity" with 3-[(2-Methylbenzyl)oxy]benzoyl chloride during amide or ester coupling. In 90% of cases, this is a false negative caused by unrecognized hydrolysis of the reagent to its corresponding carboxylic acid, or the use of insufficient catalytic activation for sterically encumbered nucleophiles. This guide provides a systematic root-cause analysis and optimization strategy.
Phase 1: Diagnostic Quality Control (Is Your Reagent "Dead"?)
Before altering reaction conditions, you must verify the integrity of the acyl chloride. The meta-alkoxy substituent and the benzyl ether linkage create a molecule that is chemically stable but physically prone to moisture-induced hydrolysis.
The "Methanol Quench" Test
Do not rely on direct HPLC/LC-MS of the starting material, as the acyl chloride will hydrolyze on the column/in the buffer, appearing identical to the acid impurity.
Protocol:
-
Take a 5 mg sample of your 3-[(2-Methylbenzyl)oxy]benzoyl chloride.
-
Dissolve in 0.5 mL of dry Methanol (with 1 drop of Et3N).
-
Let sit for 5 minutes.
-
Run TLC or HPLC.
| Observation | Diagnosis | Action |
| Major Peak: Methyl Ester | Reagent is ACTIVE . | Proceed to Phase 2 (Reaction Optimization). |
| Major Peak: Carboxylic Acid | Reagent is DEAD (Hydrolyzed). | Re-synthesize or re-chlorinate using SOCl₂. |
| Multiple Peaks | Decomposition/Cleavage. | Check for benzyl ether cleavage (rare under storage). |
Visualizing the QC Workflow
Use the following logic flow to determine the status of your reagent before committing valuable nucleophiles.
Figure 1: Quality Control Decision Tree for differentiating active acyl chloride from hydrolyzed carboxylic acid.
Phase 2: Reaction Optimization (Overcoming Sterics)
If your reagent passes the QC test, the "low reactivity" is likely kinetic. The 3-[(2-Methylbenzyl)oxy] group adds bulk, and if your nucleophile (amine/alcohol) is also hindered (e.g., secondary amines common in P-CAB synthesis), the standard Schotten-Baumann conditions will fail.
The Solution: Nucleophilic Catalysis
You must use DMAP (4-Dimethylaminopyridine) .[1] Pyridine or Triethylamine alone are often insufficient for hindered couplings.
Mechanism of Action: DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium salt. This intermediate is far more reactive toward the nucleophile than the free acyl chloride.
Figure 2: The Steglich-type activation cycle. DMAP converts the sluggish acyl chloride into a "super-active" acylating agent.
Recommended Protocol for Hindered Couplings
| Component | Recommendation | Rationale |
| Solvent | DCM (Dichloromethane) or THF | Anhydrous is critical. DCM solubilizes the acylpyridinium salt well. |
| Base | DIPEA (Hunig's Base) | Non-nucleophilic base to scavenge HCl. Avoids competing side reactions. |
| Catalyst | DMAP (10-20 mol%) | Essential. Do not omit. If very sluggish, increase to 1.0 equiv. |
| Temperature | 0°C to RT | Start cold to prevent decomposition, then warm to drive kinetics. |
Step-by-Step Procedure:
-
Dissolve the nucleophile (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM.
-
Add DMAP (0.1 equiv).
-
Cool to 0°C.
-
Add 3-[(2-Methylbenzyl)oxy]benzoyl chloride (1.1 equiv) dropwise (dissolved in minimal DCM).
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
Phase 3: Synthesis & Purification (If you must make it)
If you determine your commercial supply is hydrolyzed, you can regenerate it from the parent acid: 3-[(2-Methylbenzyl)oxy]benzoic acid .
Key Warning: The benzyl ether linkage is sensitive to strong Lewis acids. Avoid harsh conditions that could cleave the ether (debenzylation).
Safe Synthesis Protocol:
-
Reagent: Use Oxalyl Chloride (1.2 equiv) with a catalytic drop of DMF in DCM.
-
Why? Thionyl chloride (SOCl₂) requires heat (reflux) which risks cleaving the ether or darkening the product. Oxalyl chloride works at RT.
-
-
Monitoring: Watch for gas evolution (CO + CO₂ + HCl).
-
Workup: Evaporate solvent and excess oxalyl chloride under high vacuum. Do not distill the product (high boiling point risks thermal decomposition). Use the crude oil directly.
Frequently Asked Questions (FAQ)
Q: The reaction turns black immediately upon adding the acid chloride. A: This usually indicates the presence of residual Thionyl Chloride reacting with your amine/DIPEA. Ensure the acid chloride is thoroughly dried under high vacuum to remove volatile chlorinating agents before use.
Q: Can I use water/Schotten-Baumann conditions (biphasic)? A: Generally, no . While unsubstituted benzoyl chloride survives briefly in water, the meta-alkoxy derivative is often more lipophilic and the hydrolysis competition is unfavorable if the nucleophile is hindered. Use anhydrous organic conditions.
Q: I see a new spot on TLC that isn't product or starting material. A: Check for the anhydride . If you use limited nucleophile and excess acid chloride with moisture present, the acid chloride can react with its own hydrolyzed acid to form the symmetric anhydride.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[2] Angewandte Chemie International Edition, 17(8), 569-583.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzoyl chloride, 3-methoxy-. (Structural analog reference).
Sources
Technical Support Center: Controlling Side Reactions with Sterically Hindered Benzoyl Chlorides
Welcome to the technical support center for navigating the complexities of sterically hindered benzoyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high selectivity and yield in their acylation reactions. Here, we move beyond simple protocols to explain the underlying principles that govern these powerful reagents, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My acylation with a sterically hindered benzoyl chloride is sluggish or failing. What are the primary factors to investigate?
A: Low reactivity is a common challenge when employing bulky acylating agents. The steric hindrance that provides selectivity can also impede the reaction rate.[1] Here’s a breakdown of potential causes and solutions:
-
Insufficient Nucleophilicity of the Substrate: The electronic and steric properties of your substrate are paramount. Highly hindered or electron-deficient nucleophiles will react slowly.
-
Troubleshooting: Consider using a more potent nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), which can form a highly reactive acylpyridinium intermediate.[2][3] For particularly stubborn reactions, increasing the catalyst loading or switching to a stronger, non-nucleophilic base to deprotonate the substrate might be necessary.
-
-
Suboptimal Reaction Temperature: While lower temperatures often favor selectivity, they can also drastically reduce the reaction rate.[4]
-
Troubleshooting: A systematic temperature screen is advisable. Gradually increase the temperature while carefully monitoring the reaction for the formation of byproducts by TLC or LC-MS.
-
-
Incorrect Solvent Choice: The solvent must adequately dissolve all reactants and facilitate the reaction.[5]
-
Troubleshooting: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good starting points.[5] If solubility is an issue, consider more polar aprotic solvents, but be mindful of potential side reactions.
-
-
Moisture Contamination: Acyl chlorides are highly sensitive to moisture, leading to hydrolysis into the corresponding carboxylic acid.[6] This not only consumes your reagent but can also complicate purification.
-
Troubleshooting: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Q2: I'm observing significant O-acylation instead of the desired N-acylation on my polyfunctional molecule. How can I improve selectivity?
A: This is a classic chemoselectivity problem. While amines are generally more nucleophilic than alcohols, this can be influenced by steric and electronic factors within the substrate.
-
Leveraging Steric Hindrance: The primary advantage of sterically hindered benzoyl chlorides, such as 2,4,6-trimethylbenzoyl chloride (mesitoyl chloride), is their ability to differentiate between nucleophiles based on their steric environment.[7]
-
Strategy: The bulky nature of the acylating agent will preferentially react with the less sterically encumbered nucleophile.[1] In many cases, primary amines are less hindered than secondary alcohols, favoring N-acylation.
-
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the faster-reacting nucleophile (often the amine).[4] At higher temperatures, the reaction may favor the more thermodynamically stable product, which could be the O-acylated species.
Q3: What is the role of a catalyst like DMAP, and when should I use it with a hindered benzoyl chloride?
A: 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst in acylation reactions.[3]
-
Mechanism of Action: DMAP reacts with the benzoyl chloride to form a highly reactive N-acylpyridinium salt.[8] This intermediate is a more potent acylating agent than the benzoyl chloride itself, accelerating the reaction.[8]
-
When to Use DMAP: Employ DMAP when acylating sterically hindered or poorly nucleophilic alcohols.[9] It can significantly increase the reaction rate and allow the reaction to proceed under milder conditions.
-
Caution: Be mindful that the increased reactivity of the DMAP-acyl intermediate can sometimes lead to reduced selectivity. A careful balance of catalyst loading and reaction temperature is crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inadequate reactivity of the acylating agent.[5] 2. Presence of moisture leading to hydrolysis.[6] 3. Suboptimal reaction temperature.[5] 4. Incorrect solvent.[5] | 1. Consider a less hindered benzoyl chloride if selectivity allows, or add a catalyst like DMAP.[2] 2. Use anhydrous solvents and an inert atmosphere.[5] 3. Perform a temperature screening experiment. 4. Switch to a solvent that better solubilizes all reactants. |
| Formation of Di-acylated Product | 1. Excess acylating agent.[4] 2. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the benzoyl chloride.[4] 2. Perform the reaction at a lower temperature. |
| Hydrolysis of Benzoyl Chloride | 1. Water in the reaction mixture.[10] | 1. Thoroughly dry all glassware and use anhydrous solvents under an inert atmosphere.[5] |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of benzoic acid from hydrolysis.[4] 3. Formation of isomeric byproducts. | 1. Optimize reaction conditions to drive the reaction to completion. 2. An aqueous basic wash (e.g., sat. NaHCO3) can help remove acidic impurities.[10] 3. Re-evaluate reaction temperature and the choice of acylating agent to improve selectivity. |
Experimental Protocols & Workflows
Protocol: Selective Monobenzoylation of a Diol
This protocol describes a general procedure for the selective acylation of a primary alcohol in the presence of a secondary alcohol using a sterically hindered benzoyl chloride.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve the diol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a hindered base such as 2,6-lutidine or diisopropylethylamine (1.2 eq).
-
Addition of Benzoyl Chloride: Slowly add 2,4,6-trimethylbenzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride. Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield acylation reactions.
Mechanistic Insights
The Role of Steric Hindrance in Selectivity
Sterically hindered benzoyl chlorides, like 2,4,6-trimethylbenzoyl chloride and pivaloyl chloride, are designed to exploit the steric environment around a nucleophilic center.[11][12][13][14] The bulky groups flanking the acyl chloride carbonyl group create a narrow cone of approach for the incoming nucleophile.
Caption: Steric hindrance dictates the accessibility of the electrophilic carbonyl carbon.
This steric clashing allows for the selective acylation of less hindered nucleophiles, such as a primary alcohol over a secondary or tertiary alcohol, or an amine over a hydroxyl group in a sterically congested environment.[15][16]
DMAP Catalysis Pathway
The catalytic cycle of DMAP involves the formation of a highly electrophilic acylpyridinium ion, which is then attacked by the alcohol nucleophile.
Caption: The catalytic cycle of DMAP in acylation reactions.
This mechanism highlights why DMAP is so effective: it transforms a moderately reactive acyl chloride into a much more potent acylating agent.[2]
References
- Vertex AI Search. (n.d.). 2,4,6-Trimethylbenzoyl Chloride | High-Quality Synthesis.
- BenchChem. (2025, December). Troubleshooting acylation reactions for urea derivatives.
- BenchChem. (2025, December). Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride.
- BenchChem. (n.d.). Minimizing byproduct formation in the benzoylation of pseudotropine.
- Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions.
- Patsnap. (2020, February 21). Preparation method for 2-4-6-trimethylbenzoyl chloride.
- ResearchGate. (n.d.). Chemoselectivity in Reactions of Esterification.
- Eastern Illinois University. (n.d.). DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate.
- Chem-Impex. (n.d.). 2,4,6-Trimethylbenzoyl chloride.
- ChemicalBook. (2026, January 13). 2,4,6-Trimethylbenzoyl chloride | 938-18-1.
- Frontiers. (2021, June 18). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1141-1144.
- Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. (2021, September 6).
- BioResources. (2016, December 13). Effect of the molecular structure of acylating agents on the regioselectivity of cellulosic hydroxyl groups in ionic liquid.
- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- PMC. (2024, November 6). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis.
-
Meldola, R., & Hollely, W. F. (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. Journal of the Chemical Society, Transactions, 105, 410. [Link]
- TSI Journals. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION.
- PMC. (2023, June 3). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides.
- ResearchGate. (2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
- Google Patents. (n.d.). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
- Google Patents. (n.d.). WO2003087078A1 - Selective acylation of secondary hydroxyl groups.
- Thieme E-Books. (n.d.). Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions.
- Chemistry LibreTexts. (2022, September 13). Aryl Thionocarbonates.
- Kang, Y.-J., Chung, H.-A., Kim, J.-J., & Yoon, Y.-J. (2002). 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines. Synthesis, 733-738.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- BenchChem. (n.d.). How to optimize reaction conditions for N-benzoylation of pyrrolidine.
- Wikipedia. (n.d.). 2,4,6-Trichlorobenzoyl chloride.
- Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011, April 19).
- International Journal of Applied Biology and Pharmaceutical Technology. (2014, June 26). REGIOSELECTIVE N-ACYLATION OF.
- Jamison, C. R. (2012, February 8). Lies My Sophomore Organic Professor Told Me. Macmillan Group.
- Organic Syntheses Procedure. (n.d.). Benzoyl chloride, 4-pentyl.
- Rasan Academy. (2021, September 7). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry [Video]. YouTube.
- Experiment 1: Friedel-Crafts Acylation. (n.d.).
- PMC. (2023, August 29). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule.
- PrepChem.com. (n.d.). Synthesis of A. 2,4,6-Trimethylbenzoyl Chloride.
- Cheméo. (n.d.). Chemical Properties of 2,4,6-Trimethylbenzoyl chloride (CAS 938-18-1).
- Wikipedia. (n.d.). Pivaloyl chloride.
- South Asia Commons. (n.d.). Acylation Reactions: A Laboratory Manual.
- PMC. (2024, September 12). Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose.
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
- The Chemical Synthesis Pathway of 2,4,6-Trimethylbenzoyl Chloride. (2026, January 30).
- ResearchGate. (2025, August 8). Regioselective benzoylation of glycopyranosides by benzoic anhydride in the presence of Cu(CF3COO)(2).
- PIVALOYL CHLORIDE |. (n.d.).
- NIST. (n.d.). Pivalyl chloride.
- FramoChem. (n.d.). PIVALOYL CHLORIDE PICL.
Sources
- 1. Effect of the molecular structure of acylating agents on the regioselectivity of cellulosic hydroxyl groups in ionic liquid :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pivaloyl chloride - Wikipedia [en.wikipedia.org]
- 12. atamankimya.com [atamankimya.com]
- 13. Pivalyl chloride [webbook.nist.gov]
- 14. framochem.com [framochem.com]
- 15. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 16. tsijournals.com [tsijournals.com]
Dealing with acid chloride decomposition during storage
Welcome to the Reagent Stability Support Center .
You are likely here because a bottle of acid chloride (
Module 1: Critical Diagnostics (The "Smoke" Test)
Status: Urgent / Troubleshooting Issue: User reports "smoking" upon opening or white precipitate on the cap.
The Phenomenon
The "smoke" is hydrogen chloride (HCl) gas reacting with atmospheric moisture to form hydrochloric acid mist. White crystals on the cap are typically the carboxylic acid hydrolysis product (
Protocol: The Double-Titration Purity Assay
Objective: Quantitatively distinguish between the active acid chloride and its decomposition products (carboxylic acid + HCl). A simple NaOH titration is insufficient because all species consume base.
Reagents:
-
0.1 N NaOH (Standardized)[1]
-
Morpholine (Reagent grade,
) -
Phenolphthalein indicator[1]
-
Acetone or THF (Dry)[2]
Procedure:
| Step | Action | Chemistry |
| A | Total Acidity Titration | |
| 1 | Dissolve weighed sample ( | |
| 2 | Titrate with NaOH ( | Neutralizes |
| B | Morpholine Derivatization | |
| 1 | Add weighed sample ( | |
| 2 | Wait 5–10 mins, then add water. | Quenches reaction. |
| 3 | Titrate with NaOH ( | Neutralizes only the HCl and free |
Calculation: The difference between the two titrations reveals the acid chloride content.
-
Titration A measures:
-
Titration B measures:
(Note: Normalize volumes
Module 2: Root Cause Analysis (The Physics of Failure)
Status: Educational Issue: "I stored it in the freezer, why did it still decompose?"
The primary failure mode is Hydrolysis , driven by the high electrophilicity of the carbonyl carbon.
Mechanism of Decomposition
Water is a potent nucleophile against acid chlorides. The reaction is autocatalytic in moist air because the generated HCl is hygroscopic, pulling in more water from the atmosphere.
Figure 1: The hydrolysis pathway. Note that the HCl byproduct often pressurizes the vessel.
The "Freezer Trap"
Storing acid chlorides in a freezer ($ -20^\circ\text{C} $) using standard plastic caps or rubber septa is a common error.
-
Septa Permeability: Rubber septa are permeable to water vapor over months.
-
Condensation: When a cold bottle is removed from the freezer, atmospheric moisture immediately condenses on the cap threads. If opened before reaching room temperature, this water is sucked into the reagent.
Module 3: Prevention & Storage Protocols
Status: Best Practices Directive: Establish an "Inert Fortress."
Storage Hierarchy
| Container System | Suitability | Shelf Life | Notes |
| Glass Ampoule | ⭐⭐⭐⭐⭐ | Years | The gold standard. Flame sealed. |
| Schlenk Flask (Teflon Tap) | ⭐⭐⭐⭐ | 6–12 Months | Grease the joint well. Store under |
| Glass Bottle + Parafilm | ⭐⭐ | Weeks | Parafilm is permeable to organics and moisture over time. |
| Plastic Bottle | ⭐ | Days | Acid chlorides can leach plasticizers; HCl diffuses through HDPE. |
The "Schlenk vs. Glovebox" Decision
-
Glovebox: Ideal for storage of solids (e.g., p-nitrobenzoyl chloride) and small aliquots.
-
Schlenk Line: Superior for manipulation of liquids. It allows you to pull vacuum to remove dissolved HCl gas before use, which is difficult to do effectively in a glovebox without contaminating the box atmosphere.
Module 4: Remediation (Can I save it?)
Status: Recovery
Issue: Purity is
Purification Workflow
Do not attempt to dry acid chlorides with solid desiccants (e.g.,
Figure 2: Decision tree for remediating degraded acid chloride reagents.
Step-by-Step Distillation Guide
-
Setup: Use a short-path distillation head to minimize surface area.
-
Vacuum: Apply high vacuum (
). Acid chlorides are thermally unstable; boiling them at atmospheric pressure often leads to decarbonylation (loss of CO). -
Trap: You must use a liquid nitrogen trap to catch the HCl gas. If HCl enters your oil pump, it will degrade the oil and corrode the pump internals immediately.
-
Collection: Discard the first 10% (contains HCl and volatile impurities). Collect the steady boiling fraction.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard reference for purification via distillation).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013 . (Source for specific boiling points and stability data).
-
Siggia, S.; Hanna, J. G. Quantitative Organic Analysis via Functional Groups, 4th Ed.; Wiley, 1979 . (Source for the morpholine/amine titration method).
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards; National Academies Press, 2011 . (Safety protocols for handling lachrymators and corrosive gases).
-
CDC/NIOSH. Occupational Health Guideline for Hydrogen Chloride. (Safety data regarding HCl gas exposure).
Sources
Improving selectivity in reactions with 3-[(2-Methylbenzyl)oxy]benzoyl chloride
The following Technical Support Guide addresses the optimization of reactions involving 3-[(2-Methylbenzyl)oxy]benzoyl chloride . This guide is structured to provide autonomous, high-level troubleshooting for researchers encountering selectivity or stability issues.
Topic: Improving Selectivity & Process Reliability Reagent Code: 3-MBBC (Abbreviated for this guide) Chemical Class: Substituted Aroyl Chloride / Benzyl Ether[1][2]
Reagent Profile & Critical Reactivity
3-[(2-Methylbenzyl)oxy]benzoyl chloride is a bifunctional electrophile.[1][2] While the acyl chloride moiety is the primary reaction center, the meta-positioned 2-methylbenzyl ether introduces specific electronic and steric considerations that affect stability and selectivity.[1]
-
Primary Reactivity: Nucleophilic Acyl Substitution (Amides/Esters formation).[2]
-
Secondary Sensitivity: The benzylic ether linkage is susceptible to acid-catalyzed cleavage, particularly due to the electron-donating methyl group on the benzyl ring, which stabilizes the resulting benzylic carbocation intermediate.[1]
-
Major Selectivity Challenge: Competition between the desired nucleophile (amine/alcohol) and adventitious water (hydrolysis), and chemoselectivity regarding the ether linkage preservation.[2]
Troubleshooting Guide: Selectivity & Stability
Module A: Preventing Hydrolysis (The "White Solid" Issue)
Q: I see a white precipitate forming immediately upon dissolving the reagent. Is this normal? A: No. This indicates rapid hydrolysis.[2] The white solid is likely the corresponding benzoic acid (3-[(2-methylbenzyl)oxy]benzoic acid), formed by reaction with moisture in your solvent or atmosphere.[1][2]
-
Mechanism: Aroyl chlorides react violently with water to release HCl and the carboxylic acid.[2]
-
Correction:
-
Solvent QC: Ensure solvents (DCM, THF, Toluene) are dried to <50 ppm water (Karl Fischer titration).[2]
-
Headspace Purge: Store the reagent under Argon/Nitrogen.[2]
-
Validation: Run a quick TLC (Solvent: 20% EtOAc/Hexane). The acid stays at the baseline or has a significantly lower R_f than the acid chloride (which often runs as the methyl ester if methanol is used in the TLC dip, or hydrolyzes on the plate).
-
Module B: Optimizing N-Acylation Selectivity (Amide Synthesis)
Q: I am reacting 3-MBBC with an amino-alcohol. How do I ensure I get the Amide (N-acylation) and not the Ester (O-acylation)? A: You must leverage Kinetic Control .[1] Amines are better nucleophiles than alcohols, but in the presence of base (which deprotonates the alcohol), O-acylation becomes competitive.
Protocol for High N-Selectivity:
-
Temperature: Maintain reaction at -10°C to 0°C . Lower temperatures favor the kinetically faster reaction (N-acylation).[2]
-
Base Selection: Use a mild, non-nucleophilic base like DIPEA (Hünig's base) or 2,6-Lutidine .[1][2] Avoid strong inorganic bases (NaOH/KOH) in monophasic organic solvents, as they can promote equilibrium shifts that favor the thermodynamic ester product or hydrolysis.[2]
-
Mode of Addition: Add the Acid Chloride (3-MBBC) dropwise to the Amine solution.[2] This keeps the concentration of the electrophile low, reducing the statistical probability of O-acylation.[1]
Module C: Preserving the Ether Linkage
Q: I noticed the loss of the 2-methylbenzyl group during my reaction. What happened? A: You likely used a Lewis Acid catalyst or highly acidic conditions.[2]
-
The Risk: The 2-methyl group on the benzyl ring is electron-donating.[1][2] This makes the benzylic carbon more capable of stabilizing a positive charge.[2] If you use Lewis acids (like AlCl_{3}, BBr_{3}, or even FeCl_{3} impurities) or strong Brønsted acids at high heat, you trigger acid-catalyzed ether cleavage (debenzylation).[1][2]
-
Solution:
Experimental Workflow & Data
Standardized N-Acylation Protocol (Self-Validating)
Objective: Synthesize Amide X with >95% Chemoselectivity.
-
Setup: Flame-dry a 2-neck RBF. Cool to 0°C under N_{2}.
-
Charge: Add Amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (0.1 M concentration).
-
Addition: Dissolve 3-MBBC (1.05 equiv) in minimal DCM. Add dropwise over 20 minutes.
-
Checkpoint 1 (TLC/LCMS): After 30 mins, check for disappearance of Amine.
-
Quench: Add N,N-dimethylethylenediamine (0.1 equiv) .
-
Workup: Wash with 0.5M HCl (removes DIPEA and scavenger), then Sat.[2] NaHCO_{3} (removes benzoic acid byproduct), then Brine.[2]
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | Excellent | Standard for acylation.[1][2] High solubility. |
| Tetrahydrofuran (THF) | Good | Must be anhydrous.[2] Ether linkage is stable.[2] |
| DMF/DMAc | Caution | Can accelerate reaction but difficult to remove.[2] Risk of Vilsmeier-Haack type side reactions with acid chlorides if not fresh.[1][2] |
| Alcohols (MeOH/EtOH) | FORBIDDEN | Will react immediately to form esters (solvolysis).[2] |
| Water | FORBIDDEN | Immediate hydrolysis.[2] |
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways. The goal is to maximize the Green Path while blocking the Red Paths .
Caption: Kinetic competition diagram. The green path represents the optimized acylation window.[2] Red paths indicate failure modes due to moisture (hydrolysis) or harsh Lewis acids (debenzylation).
References
-
BenchChem. (2025).[2][3][4] Troubleshooting benzamide synthesis side reactions and byproducts. Retrieved from [2]
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.).[2] Benzoyl Chloride Chemical Datasheet - CAMEO Chemicals. Retrieved from [2]
-
Sano, T. (1999).[2][5] Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(7), 1141-1144.[1][2] Retrieved from [2]
-
Santa Cruz Biotechnology. (n.d.).[2] 3-methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride Product Data. Retrieved from [2]
-
Pattarawarapan, M., et al. (2021).[2] Selectivity in Acylation Reactions of Amphiphilic Diols. Frontiers in Chemistry. Retrieved from [2]
Sources
- 1. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
Validation & Comparative
Advanced Characterization Guide: 3-[(2-Methylbenzyl)oxy]benzoyl chloride
The following guide provides an advanced technical analysis of the 1H NMR spectrum for 3-[(2-Methylbenzyl)oxy]benzoyl chloride .
Designed for drug development professionals and synthetic chemists, this document moves beyond static spectral listing.[1] It focuses on the comparative performance of the reagent against its hydrolysis products and precursors, establishing a self-validating protocol for purity assessment.
Introduction: The Analytical Challenge
3-[(2-Methylbenzyl)oxy]benzoyl chloride is a high-value electrophilic scaffold used in the synthesis of amide-based pharmaceuticals and heterocyclic active pharmaceutical ingredients (APIs).
The Core Problem: Acid chlorides are moisture-sensitive. In a standard laboratory environment, they rapidly hydrolyze to the corresponding carboxylic acid (3-[(2-Methylbenzyl)oxy]benzoic acid ). Standard HPLC often masks this degradation because the acid chloride hydrolyzes on the column or during sample prep.
The Solution: 1H NMR is the only non-destructive method to definitively distinguish the active reagent (Chloride) from its deactivated form (Acid) before it is committed to a reaction.
Structural Analysis & Predicted Assignments
Since this compound is a custom intermediate, its assignment relies on fragment-based chemical shift theory. The molecule consists of three distinct magnetic environments: the Benzoyl Chloride Core (Ring A) , the Ether Linker , and the 2-Methylbenzyl Tail (Ring B) .
DOT Diagram: Structural Fragmentation
Figure 1: Magnetic environments defining the NMR profile.
Detailed Chemical Shift Assignments (CDCl3)
The following values are expert predictions based on substituent shielding constants for benzoyl chlorides and benzyl ethers.
| Proton Label | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| H-6 (Ring A) | 7.75 – 7.85 | Doublet (d) | 1H | Diagnostic: Ortho to COCl (deshielding zone). Most downfield aromatic signal.[2] |
| H-2 (Ring A) | 7.60 – 7.70 | Singlet/Doublet | 1H | Ortho to COCl, but shielded by Ortho-Alkoxy group. |
| H-4 (Ring A) | 7.45 – 7.55 | Triplet/Multiplet | 1H | Para to COCl. |
| H-5 (Ring A) | 7.15 – 7.25 | Multiplet | 1H | Meta to COCl, Ortho to Alkoxy (Shielded). |
| Ring B (Ar-H) | 7.10 – 7.30 | Multiplet | 4H | Overlaps with H-5; typical aromatic envelope. |
| Linker (-CH₂-) | 5.15 | Singlet (s) | 2H | Key Signal: Benzylic protons adjacent to oxygen. |
| Methyl (-CH₃) | 2.35 | Singlet (s) | 3H | Characteristic signal for the 2-methyl group. |
Critical Note: The chemical shift of the H-6 proton is the "purity barometer." In the acid chloride, it appears ~7.8 ppm.[3][4] Upon hydrolysis to the acid, this proton typically shifts upfield to ~7.6–7.7 ppm due to the loss of the highly electron-withdrawing Cl atom.
Comparative Performance: Chloride vs. Alternatives
To validate the quality of your reagent, you must compare it against its "Alternatives" (degradation products).
Scenario A: The Hydrolysis Check (Acid Chloride vs. Carboxylic Acid)
The most common failure mode is the presence of 3-[(2-Methylbenzyl)oxy]benzoic acid .
| Feature | Target Product (Acid Chloride) | Alternative/Impurity (Carboxylic Acid) |
| Acidic Proton | Absent | Broad Singlet @ 11.0 – 13.0 ppm |
| H-6 Shift | ~7.80 ppm | ~7.70 ppm |
| Solvent Choice | CDCl3 (Strictly Dry) | DMSO-d6 (Required for solubility) |
Scenario B: The Derivatization Check (Methyl Ester Method)
Because acid chlorides are unstable, the "Gold Standard" for quantification is to convert a small aliquot into the stable Methyl Ester in situ.
-
Protocol: Add 1 drop of sample to CDCl3 containing 2 drops of dry Methanol. Shake and run NMR.
-
Observation: The Acid Chloride will convert to the Methyl Ester.
-
New Signal: A sharp singlet at ~3.90 ppm (–COOCH₃) confirms the original sample was the active chloride. If the sample was already hydrolyzed (Acid), it will not esterify under these mild conditions without a catalyst.
Experimental Protocol: The Self-Validating Workflow
Do not run acid chlorides in DMSO-d6 unless absolutely necessary, as trace water in DMSO will hydrolyze the sample during acquisition, leading to confusing spectra.
DOT Diagram: Validation Workflow
Figure 2: Decision tree for validating reagent activity.
Step-by-Step Methodology
-
Preparation: Flush an NMR tube with dry Nitrogen or Argon.
-
Solvent: Use CDCl3 (Chloroform-d) stored over molecular sieves. Avoid DMSO-d6.
-
Acquisition:
-
Prepare a concentrated solution (~10-15 mg in 0.6 mL).
-
Run a standard 16-scan 1H NMR.
-
-
Analysis:
-
Zone 1 (>10 ppm): Must be flat baseline. Any peak here indicates hydrolysis.
-
Zone 2 (5.15 ppm): Confirm the singlet for the -OCH2- linker.
-
Zone 3 (2.35 ppm): Confirm the methyl group integration (3H).
-
-
Derivatization (Optional but Recommended):
-
Add 20 µL of anhydrous Methanol directly to the NMR tube.
-
Shake and re-run.
-
Look for the appearance of the methyl ester singlet at ~3.9 ppm. This confirms the "Potential Chlorine" content.
-
References
-
National Institute of Standards and Technology (NIST). Benzoyl chloride, 3-methyl- Mass Spectrum and Data. NIST Chemistry WebBook. [Link]
-
Royal Society of Chemistry. Synthesis and Characterization of Benzyl Ether Derivatives (Supplementary Info). [Link]
Sources
HPLC method development for 3-[(2-Methylbenzyl)oxy]benzoyl chloride
An In-Depth Guide to Method Development for the Analysis of 3-[(2-Methylbenzyl)oxy]benzoyl Chloride: A Comparative Approach
Executive Summary
The accurate quantification of reactive intermediates such as 3-[(2-Methylbenzyl)oxy]benzoyl chloride is paramount in pharmaceutical development for ensuring process control, reaction efficiency, and final product quality. The primary analytical hurdle is the compound's inherent reactivity, particularly its susceptibility to hydrolysis, which can lead to significant quantification errors. This guide provides a comparative analysis of four distinct chromatographic strategies for the analysis of this acyl chloride: Direct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Pre-column Derivatization HPLC, Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a definitive recommendation based on a balance of robustness, accuracy, and practicality. For routine quality control environments, Pre-column Derivatization HPLC emerges as the most robust and reliable method. For laboratories equipped with advanced instrumentation, Supercritical Fluid Chromatography (SFC) represents a superior, environmentally conscious alternative.
Introduction: The Analytical Challenge of Acyl Chlorides
3-[(2-Methylbenzyl)oxy]benzoyl chloride is a complex organic molecule likely utilized as a reactive building block in the synthesis of active pharmaceutical ingredients (APIs). As an acyl chloride, its utility is derived from the highly electrophilic carbonyl carbon, making it an excellent acylating agent. However, this same reactivity presents a formidable challenge for analytical chemists.
Comparative Analysis of Analytical Strategies
We will now explore and compare four distinct analytical methodologies, ranging from a direct but challenging approach to more advanced and robust alternatives.
Method 1: Direct Reversed-Phase HPLC (The High-Risk, High-Speed Approach)
This strategy attempts to analyze the acyl chloride in its native form by minimizing its exposure to water, the primary catalyst for its degradation.
Causality and Experimental Choices: The core principle is to limit hydrolysis by using a mobile phase with a very high organic content and ensuring all sample preparation is conducted under strictly anhydrous conditions.[3] Reversed-phase chromatography is chosen for its ubiquity, but the typical aqueous-organic mobile phases must be heavily modified. A C18 column is a standard choice for retaining the relatively non-polar analyte.[4] A short analysis time is crucial to minimize the compound's residence time in the system, reducing the opportunity for on-column degradation.
Experimental Protocol: Direct RP-HPLC
-
Instrumentation: HPLC or UPLC system with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10 v/v) containing 0.1% Formic Acid. Note: The water content is kept to the absolute minimum required for a reversed-phase mechanism.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm (based on the benzoyl chromophore).
-
Injection Volume: 5 µL.
-
Sample Preparation: a. Accurately weigh the sample containing 3-[(2-Methylbenzyl)oxy]benzoyl chloride. b. Immediately dissolve and dilute to the final concentration using anhydrous acetonitrile. c. Inject the sample as quickly as possible after preparation.
Expected Performance and Limitations: This method is fast but fraught with peril. Initial injections may show a sharp peak for the acyl chloride, but a secondary, broader peak corresponding to the hydrolyzed carboxylic acid will likely be present and will increase in area with each subsequent injection and as the sample sits in the autosampler.
| Parameter | Expected Outcome | Rationale |
| Precision | Poor (%RSD > 10%) | Analyte is continuously degrading in the vial and on the column, leading to inconsistent peak areas. |
| Accuracy | Low and biased | The measured amount of the acyl chloride will be consistently underestimated as it converts to the acid. |
| Robustness | Very Low | Minor variations in mobile phase water content, temperature, or analysis delays will cause significant result changes. |
| Use Case | Not recommended for quantitative analysis. Potentially useful for rapid, qualitative "in-process" checks where only the presence or absence of the starting material is needed. |
The fundamental flaw is that it is nearly impossible to create a perfectly anhydrous HPLC system. This method fights against the inherent chemical nature of the analyte and is therefore not a trustworthy system for validation or quality control.[1]
Method 2: Pre-column Derivatization HPLC (The Robust & Reliable Approach)
This strategy embraces the reactivity of the acyl chloride, using it to create a stable, easily analyzable molecule before it ever enters the HPLC system.
Causality and Experimental Choices: The principle is to react the 3-[(2-Methylbenzyl)oxy]benzoyl chloride with a nucleophilic derivatizing agent to form a stable covalent bond (e.g., an amide or hydrazide).[5] This new molecule is no longer susceptible to hydrolysis. The ideal derivatizing agent should react quickly and completely under mild conditions and, critically, should contain a strong chromophore.
For this purpose, 2-nitrophenylhydrazine is an excellent choice.[5][6] It reacts with the acyl chloride to form a stable hydrazide. The nitro-phenyl moiety provides two key advantages:
-
Strong Chromophore: It imparts a high molar absorptivity to the derivative, significantly enhancing detection sensitivity.
-
Bathochromic Shift: The resulting derivative exhibits maximum UV absorbance at a much longer wavelength (around 395 nm) compared to the original molecule or typical API matrix components.[5][6] This red-shift dramatically improves method specificity by moving the analytical wavelength away from potential interferences.
Experimental Protocol: Pre-column Derivatization HPLC
Part A: Derivatization Procedure
-
Reagent Preparation: Prepare a 1.0 mg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
-
Sample Preparation: Accurately weigh the sample containing the acyl chloride and dissolve it in a known volume of anhydrous acetonitrile to create a stock solution.
-
Reaction: a. In a clean, dry vial, pipette 100 µL of the sample stock solution. b. Add 200 µL of the 2-nitrophenylhydrazine solution (ensuring a molar excess of the reagent). c. Vortex briefly and allow the reaction to proceed at room temperature for 30 minutes.[6] The reaction is typically rapid.
-
Injection: The resulting solution containing the stable derivative is now ready for HPLC analysis.
Part B: HPLC Analysis of the Derivative
-
Instrumentation: HPLC system with a DAD or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 395 nm .
-
Injection Volume: 10 µL.
Expected Performance and Advantages: This method is designed to be a self-validating system. The derivatization step neutralizes the analyte's instability, allowing for the use of standard, robust RP-HPLC conditions.
| Parameter | Expected Outcome | Rationale |
| Precision | Excellent (%RSD < 2%) | The derivative is stable in solution, leading to highly reproducible peak areas. |
| Accuracy | High | Complete derivatization ensures the measured peak accurately reflects the initial concentration of the acyl chloride. |
| Robustness | High | The method is insensitive to minor variations in mobile phase composition, hold times, or temperature. |
| Specificity | Excellent | Detection at 395 nm minimizes interference from the API, starting materials, and other impurities.[5] |
This approach is the recommended strategy for most QC laboratories due to its reliability, specificity, and foundation in well-established chemical principles.
Method 3: Orthogonal Techniques - A Broader Perspective
For a comprehensive guide, it is essential to compare HPLC-based methods with other viable, albeit less common, alternatives.
A. Gas Chromatography (GC)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase at elevated temperatures. It inherently avoids aqueous mobile phases, making it a plausible option for acyl chlorides. Several GC-based methods have been developed for benzyl chloride and its derivatives.[7][8][9]
-
Comparison and Caveats: While GC eliminates the hydrolysis risk from the mobile phase, it introduces the risk of thermal degradation in the high-temperature injector port. The 3-[(2-Methylbenzyl)oxy]benzoyl chloride molecule is relatively large and may not be sufficiently volatile or thermally stable for reliable analysis. This approach would require careful optimization of the injection temperature and a fast oven ramp to minimize on-column degradation. It remains a viable alternative but may be less robust than the derivatization HPLC method.
B. Supercritical Fluid Chromatography (SFC)
-
Principle: SFC is a powerful chromatographic technique that uses supercritical carbon dioxide (CO₂) as the primary mobile phase.[10] Supercritical CO₂ is non-polar and, most importantly, anhydrous. This makes SFC an ideal technique for analyzing compounds that are sensitive to water and thermally labile.[11]
-
Comparison and Advantages: SFC combines the best of both worlds: it avoids the aqueous phases of HPLC and the high temperatures of GC. The analysis is extremely fast, and the use of CO₂ significantly reduces organic solvent consumption, making it a "green" or sustainable chromatography option.[10] SFC is often considered a form of normal-phase chromatography and would provide excellent separation for this type of analyte.[11] The primary barrier to its adoption is the requirement for specialized instrumentation, which is not as common as HPLC systems in all laboratories.
Workflow and Decision-Making Diagram
The choice of analytical method depends on the specific goal and available resources. The following workflow diagram, rendered in DOT language, illustrates the logical decision-making process.
Caption: Decision workflow for selecting an appropriate analytical method.
Summary and Recommendation
The optimal analytical strategy for 3-[(2-Methylbenzyl)oxy]benzoyl chloride hinges on mitigating its inherent reactivity to ensure data integrity.
Performance Comparison Summary
| Method | Robustness | Accuracy | Speed | Specificity | Key Advantage | Key Disadvantage |
| Direct RP-HPLC | Very Low | Poor | Fast | Poor | Simplicity (no prep) | Prone to hydrolysis, unreliable data. |
| Derivatization HPLC | Excellent | Excellent | Moderate | Excellent | Eliminates instability, high specificity. | Requires an extra sample preparation step. |
| Gas Chromatography | Moderate | Good | Fast | Good | Anhydrous system | Potential for thermal degradation. |
| Supercritical Fluid Chromatography | Excellent | Excellent | Very Fast | Excellent | Anhydrous, fast, and "green". | Requires specialized equipment. |
Final Recommendation:
For the vast majority of drug development and quality control laboratories, the Pre-column Derivatization HPLC method is the unequivocally recommended approach . Its foundation lies in converting the unstable analyte into a stable derivative, thereby enabling the use of proven, robust reversed-phase HPLC protocols that deliver accurate, precise, and specific results.
For facilities equipped with Supercritical Fluid Chromatography , this technique stands as the superior choice. It offers a more elegant solution by directly analyzing the compound in a non-destructive, anhydrous mobile phase, providing benefits in speed and environmental sustainability without compromising data quality.
The direct injection method should be avoided for any application requiring reliable quantitative data.
References
-
Cao, P. (2013). Determination of Benzoyl Chloride Using Capillary Gas Chromatography. Journal of Anhui Normal University.
-
Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]
-
Kim, J., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Request PDF on ResearchGate. Retrieved from [Link]
-
Restek. (n.d.). Benzyl chloride GC & LC Analysis. Retrieved from [Link]
-
Wong, J. M. T., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Chromatography A, 1446, 78–90.
-
Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
Al-Hunaiti, A., et al. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. MDPI. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kim, J., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. PMC. Retrieved from [Link]
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]
-
Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Retrieved from [Link]
- Kumar, S., et al. (2015). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 7(12), 48-56.
-
Chromatography Forum. (2003). Acid Chlorides by HPLC. Retrieved from [Link]
-
Li, Y., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 143, 10-16.
-
ResearchGate. (n.d.). Supercritical Fluid Chromatography. Retrieved from [Link]
- Grinias, J. P., & Kennedy, R. T. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
-
LibreTexts Chemistry. (2021). High-Performance Liquid Chromatography. Retrieved from [Link]
-
Grinias, J. P., & Kennedy, R. T. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Request PDF on ResearchGate. Retrieved from [Link]
- Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(7), 4087-4090.
-
Li, Y., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. Retrieved from [Link]
- Google Patents. (2017). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
- Barahona, F., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
- Wong, J. M. T., et al. (2016). Benzoyl chloride derivatization with liquid chromatography–mass spectrometry for targeted metabolomics of neurochemicals in biological samples.
-
Bentley, T. W., & Jones, R. O. (1993). SN2 character of hydrolysis of benzoyl chloride. Journal of the Chemical Society, Chemical Communications, (20), 1534-1535.
Sources
- 1. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 11. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
Comparative Reactivity Guide: 3-[(2-Methylbenzyl)oxy]benzoyl chloride vs. Benzoyl Chloride
Executive Summary
This guide provides a technical analysis comparing Benzoyl Chloride (A) , the industry-standard acylating agent, with 3-[(2-Methylbenzyl)oxy]benzoyl chloride (B) , a specialized intermediate used in the synthesis of complex pharmaceutical scaffolds (often potassium-competitive acid blockers or similar heterocyclic drugs).
The Verdict: While Benzoyl Chloride is a liquid reagent governed by standard electrophilic kinetics, Compound B is a highly functionalized solid that exhibits accelerated reactivity due to electronic activation, yet requires stricter solubility controls due to its lipophilic tail.
| Feature | Benzoyl Chloride (Standard) | 3-[(2-Methylbenzyl)oxy]benzoyl chloride (Target) |
| Physical State | Fuming Liquid | Crystalline Solid (typically) |
| Electronic Character | Neutral Reference ( | Electron Deficient ( |
| Reactivity Rate | Fast | Faster (approx. 1.5x - 2.0x) |
| Hydrolytic Stability | Low (Fumes in air) | Very Low (Rapid degradation in moist air) |
| Solubility | Miscible in most organics | Requires DCM, THF, or Toluene; Poor in Hexanes |
Electronic & Structural Analysis
To understand the reactivity difference, we must look beyond the carbonyl group and analyze the substituent effects on the benzene ring using the Hammett Equation principles.[1]
The Hammett Prediction
The reactivity of benzoyl chlorides is governed by the electrophilicity of the carbonyl carbon. Electron-Withdrawing Groups (EWGs) increase electrophilicity (accelerating nucleophilic attack), while Electron-Donating Groups (EDGs) decrease it.
-
Benzoyl Chloride: The reference standard.[2] The phenyl ring stabilizes the transition state slightly, but the carbonyl is highly reactive.
-
Compound B: Contains a large alkoxy substituent in the meta position (
).-
Inductive Effect (
): Oxygen is highly electronegative.[3] In the meta position, the resonance effect ( ) cannot effectively delocalize electron density to the carbonyl carbon. Therefore, the Inductive Withdrawal (-I) dominates. -
Hammett Constant (
): The value for an alkoxy group (e.g., ) is approximately +0.12 . Positive sigma values indicate electron withdrawal.
-
Steric Considerations
While the (2-methylbenzyl)oxy tail is bulky, its location at the meta position places it away from the reaction center. Unlike ortho-substitution, which blocks nucleophilic attack, meta-substitution primarily affects solubility and packing , not the approach vector of the nucleophile.
Visualization: Reaction Pathways
The following diagram illustrates the competitive energy landscape. Note that Compound B (Red path) has a lower activation energy (
Figure 1: Comparative reaction coordinate pathways showing the lower activation barrier for the meta-substituted target molecule.
Experimental Benchmarking Protocols
As a researcher, you should not rely solely on theoretical values. The following protocols allow you to empirically validate the reactivity difference in your specific solvent system.
Protocol A: Competitive Hydrolysis (Stability Test)
Objective: Determine the relative sensitivity to moisture, crucial for storage and handling.
Materials:
-
3-[(2-Methylbenzyl)oxy]benzoyl chloride (Target)
-
Acetone-
(Solvent) - (Reactant)
-
NMR Tubes
Methodology:
-
Dissolve equimolar amounts (0.05 mmol) of both chlorides in 0.6 mL Acetone-
. -
Acquire a
-NMR spectrum. -
Add 10
of to the tube and shake vigorously for 5 seconds. -
Acquire spectra every 5 minutes for 1 hour.
-
Data Analysis: Monitor the disappearance of the ortho-protons of the benzoyl ring. The acid chloride protons will shift significantly upfield as they convert to the carboxylic acid.
Expected Result: The Target Molecule will show a steeper degradation curve, reaching >50% hydrolysis faster than Benzoyl Chloride due to its enhanced electrophilicity.
Protocol B: Controlled Aminolysis (Synthesis Utility)
Objective: Compare yield and cleanliness in a standard coupling reaction.
Workflow Diagram:
Figure 2: Step-by-step aminolysis workflow for benchmarking reaction rates.
Detailed Steps:
-
Preparation: Prepare two reaction vials, each containing 10 mL of anhydrous Dichloromethane (DCM).
-
Substrate: Add 1.0 mmol of Benzoyl Chloride to Vial A and 1.0 mmol of Target to Vial B. Ensure Target is fully dissolved (sonicate if necessary).
-
Scavenger: Add 1.2 mmol of Triethylamine (
) to both vials. Cool to 0°C. -
Reaction: Add 1.0 mmol of Benzylamine dropwise to both vials simultaneously.
-
Quench: At exactly 5 minutes, remove a 100
aliquot from each and quench immediately into Methanol (to convert unreacted chloride to methyl ester for analysis). -
Analysis: Analyze by HPLC. Calculate the ratio of Amide Product vs. Methyl Ester (Quenched starting material).
Self-Validating Check: If the Target vial shows a higher Amide:Ester ratio than the Benzoyl Chloride vial, the Target is kinetically faster.
Application & Handling Recommendations
Storage
-
Benzoyl Chloride: Can be stored in a cool, dry cabinet. Minor hydrolysis forms a crust that protects the liquid.
-
Target Molecule: Must be stored under Argon/Nitrogen at -20°C . Due to higher reactivity, any moisture ingress will rapidly degrade the solid surface, creating autocatalytic HCl pockets that degrade the ether linkage over time.
Solvent Selection
The lipophilic (2-methylbenzyl)oxy tail drastically changes solubility.
-
Avoid: Pure Hexanes or Heptane (Target will oil out or precipitate).
-
Preferred: DCM, THF, Ethyl Acetate, or Toluene.
-
Green Chemistry: 2-MeTHF is an excellent replacement for DCM for this substrate, offering good solubility and easier water separation during workup.
References
-
Hammett, L. P. (1937).[11] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for
values of alkoxy groups). Link -
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Foundational text on nucleophilic acyl substitution kinetics). Link
-
Bentley, T. W., & Harris, H. C. (1988).[4] Rapid Solvolyses of Benzoyl Chlorides. Journal of the Chemical Society, Perkin Transactions 2, 783–789.[4] Link
Sources
- 1. grokipedia.com [grokipedia.com]
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- 6. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 7. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
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Safety Operating Guide
Comprehensive Handling Guide: Personal Protective Equipment for 3-[(2-Methylbenzyl)oxy]benzoyl Chloride
This guide provides essential safety protocols, operational plans, and disposal procedures for the handling of 3-[(2-Methylbenzyl)oxy]benzoyl chloride. As a specialized benzoyl chloride derivative, this compound is presumed to share the significant hazards associated with the acyl chloride functional group. This document is structured to provide researchers, scientists, and drug development professionals with the in-depth technical knowledge required for its safe manipulation in a laboratory setting. The causality behind each procedural step is explained to ensure a deep understanding of the inherent risks and mitigation strategies.
Hazard Analysis: Understanding the Reactivity of Acyl Chlorides
Before handling 3-[(2-Methylbenzyl)oxy]benzoyl chloride, it is critical to understand the hazards posed by its reactive functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives and demand rigorous safety precautions.
-
Extreme Corrosivity: Acyl chlorides cause severe burns to the skin and eyes upon contact.[1][2][3] This is not merely an irritation; the chemical rapidly hydrolyzes upon contact with tissue moisture, releasing hydrochloric acid (HCl) and causing immediate, severe chemical burns.[4]
-
Violent Reactivity with Water: This compound will react violently with water, including ambient humidity, to produce corrosive HCl gas and the corresponding carboxylic acid.[4][5][6] This reaction is highly exothermic and can lead to a dangerous release of pressure and toxic fumes. Therefore, all glassware must be scrupulously dried, and the compound should be handled under dry, inert conditions whenever possible.[7]
-
Inhalation Toxicity: The vapors of acyl chlorides are lachrymatory (tear-inducing) and severely irritating to the mucous membranes and respiratory tract.[4][8] Inhalation can lead to coughing, shortness of breath, and potentially life-threatening pulmonary edema, where fluid accumulates in the lungs.[4][9] All handling must be performed within a certified chemical fume hood to prevent vapor exposure.[10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is non-negotiable. Standard laboratory attire is insufficient. The table below outlines the minimum required PPE for handling 3-[(2-Methylbenzyl)oxy]benzoyl chloride.
| Protection Type | Required PPE | Key Specifications & Rationale |
| Eye & Face | Chemical Safety Goggles & Full-Face Shield | Goggles provide a seal against splashes and vapors.[10][11] A full-face shield must be worn over the goggles to protect the entire face from splashes of this highly corrosive material.[12] |
| Hand | Heavy Chemical-Resistant Gloves | Double-gloving is recommended. Use nitrile gloves as a base layer with a thicker, chemical-resistant glove (e.g., neoprene or butyl rubber) as the outer layer.[11][13] Inspect gloves for any signs of degradation before and during use.[10] |
| Body | Chemical-Resistant Lab Coat & Apron | A flame-resistant lab coat is a baseline requirement.[13] For any transfer of liquids or procedures with a splash hazard, a chemical-resistant apron must be worn over the lab coat.[11][12] |
| Foot | Closed-Toe, Non-Porous Shoes | Shoes must fully cover the feet to protect against spills.[10] Avoid canvas or other absorbent materials. |
| Respiratory | N/A (for standard handling) | All work must be conducted in a certified chemical fume hood.[5][10] A respirator is reserved for emergency situations like a large spill outside of the fume hood. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section provides a procedural workflow designed to minimize exposure and mitigate risks during the handling and use of 3-[(2-Methylbenzyl)oxy]benzoyl chloride.
Step 1: Pre-Handling & Area Preparation
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor to confirm it is functioning correctly.
-
Clear the Workspace: Remove all unnecessary equipment, papers, and other chemicals from the fume hood to prevent clutter and potential incompatible reactions.
-
Locate Safety Equipment: Confirm the unobstructed location of the nearest safety shower, eyewash station, fire extinguisher, and chemical spill kit.[5]
-
Assemble Materials: Bring all necessary (and dry) glassware, reagents, and equipment into the fume hood before introducing the acyl chloride.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.
Step 2: Chemical Handling & Reaction Setup
-
Inert Atmosphere: If the procedure is sensitive to moisture, ensure the reaction apparatus is set up for use under an inert atmosphere (e.g., Nitrogen or Argon).
-
Container Handling: Ground and bond containers when transferring the liquid to prevent the buildup of static electricity, which can be an ignition source.[5]
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure to air. If pouring, do so slowly and carefully to avoid splashing.
-
Reaction Monitoring: Once the acyl chloride is added to a reaction, monitor the setup for any signs of an uncontrolled exothermic event or pressure buildup.
Step 3: Post-Handling & Decontamination
-
Quench Reactive Materials: Before cleaning glassware, carefully quench any residual acyl chloride. This is a critical step detailed in the disposal section below.
-
Clean Work Area: Wipe down the surfaces of the fume hood with an appropriate solvent and then soap and water to remove any potential contamination.
-
Doff PPE: Remove PPE in the correct order (gloves first, then apron, face shield, and lab coat) to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[5]
Handling Workflow Diagram
Caption: Workflow for handling 3-[(2-Methylbenzyl)oxy]benzoyl chloride.
Emergency & Disposal Protocols
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[5][9] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[5] Seek immediate medical attention.
-
Spill: Evacuate all non-essential personnel from the area. Wearing full PPE, cover the spill with a dry, inert absorbent material (such as sand or vermiculite). Do NOT use combustible materials like paper towels directly on the liquid.[4] Collect the absorbed material into a sealable container for hazardous waste disposal.[5][6]
Waste Disposal Plan
Acyl chlorides are classified as reactive hazardous waste and must be neutralized before disposal. Never pour raw acyl chloride into a waste container or down the drain.
Step-by-Step Quenching and Disposal Protocol:
-
Prepare a Quenching Station: In the fume hood, prepare a beaker containing a suitable quenching agent, such as an alcohol (e.g., isopropanol or methanol).[14] The beaker should be in a secondary container or an ice bath to manage heat.
-
Slow Addition: Using a syringe or dropping funnel, add the acyl chloride waste slowly and dropwise to the stirring quenching solution.[14] The reaction is exothermic; slow addition is crucial to maintain control.
-
Neutralization: Once the addition is complete, allow the mixture to stir until the reaction is finished. You may then cautiously add a weak base (e.g., sodium bicarbonate solution) to neutralize the generated HCl.
-
Containerize: Transfer the neutralized, non-reactive waste solution into a properly labeled hazardous waste container.[5]
-
Dispose of Contaminated Solids: All contaminated items (gloves, absorbent material, disposable syringes) must be collected in a sealed, labeled bag or container for hazardous waste disposal.[5][15]
By adhering to these rigorous safety and handling protocols, researchers can effectively manage the risks associated with 3-[(2-Methylbenzyl)oxy]benzoyl chloride, ensuring a safe laboratory environment for themselves and their colleagues.
References
-
Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies. Retrieved from [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19). OSHA Training School. Retrieved from [Link]
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Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. Retrieved from [Link]
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Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5). The Chemistry Blog. Retrieved from [Link]
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Personal Protective Equipment (PPE) Guide – Chemical Hazards. (2015, July 2). The NMSU safety. Retrieved from [Link]
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Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. Retrieved from [Link]
-
Safety Data Sheet: Acetyl chloride. (2019, January 15). Chemos GmbH & Co.KG. Retrieved from [Link]
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Acyl chloride - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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ICSC 0210 - ACETYL CHLORIDE. (n.d.). International Labour Organization. Retrieved from [Link]
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Acetyl Chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. Retrieved from [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate. Retrieved from [Link]
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Preparation of Acyl Chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
